molecular formula C12H10N2S B3060620 5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole CAS No. 577784-90-8

5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole

Cat. No. B3060620
CAS RN: 577784-90-8
M. Wt: 214.29 g/mol
InChI Key: ODMJOLKNEVRTJE-UHFFFAOYSA-N
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Description

The compound “5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole” is a complex organic molecule that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a benzothiophene, which is a fused ring system containing a benzene and a thiophene .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring through a reaction such as a condensation between a 1,3-diketone and hydrazine. The benzothiophene could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and benzothiophene rings. The presence of the nitrogen atoms in the pyrazole ring would likely result in the molecule having areas of positive and negative charge, which could affect its reactivity .


Chemical Reactions Analysis

As for the chemical reactions, the pyrazole ring is known to participate in various reactions, including nucleophilic substitutions and additions, due to the presence of nitrogen atoms. The benzothiophene ring could also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms could result in the compound being a base. Its solubility would depend on the specific substituents attached to the rings .

Scientific Research Applications

  • Crystal Structures and DFT Studies:

    • Compounds similar to 5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole have been synthesized and their crystal and molecular structures determined by X-ray diffraction, with further analysis using density functional theory (DFT) methods. This research is significant for understanding the structural properties of such compounds (Şahin et al., 2011).
  • Anti-Tumor Agents:

    • Some derivatives of 5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole have been evaluated for their anti-tumor activities. Compounds with this structure showed promising activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).
  • Pharmacological Screening:

    • Related pyrazole analogues have been synthesized and screened for their antimicrobial and antioxidant activities. This indicates the potential of 5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole derivatives in pharmacological applications (Raparla et al., 2013).
  • Cytotoxic Effects of Metal Complexes:

    • Research has been conducted on the cytotoxic properties of Co(II) complexes with ligands similar to 5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole. These studies are important for the development of potential therapeutic agents (Sobiesiak et al., 2010).
  • Antimicrobial and Anti-proliferative Activities:

    • Pyrazoline derivatives linked to benzothiazole, similar to the compound , have shown interesting biological properties as antimicrobial and antiproliferative agents (Mansour et al., 2020).
  • Antibacterial Activity:

    • Novel derivatives of 5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole have demonstrated significant antibacterial activity, highlighting their potential use in addressing bacterial infections (Rai et al., 2009).
  • Angiotensin II Receptor Antagonists:

    • Related 5-(biphenyl-4-ylmethyl)pyrazoles have been synthesized as potent angiotensin II antagonists, suggesting potential applications in cardiovascular therapeutics (Almansa et al., 1997).
  • Synthesis and Molecular Docking for Anti-Diabetic Studies:

    • Novel benzimidazole-pyrazoline hybrid molecules, structurally similar to 5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole, have been synthesized and evaluated for their anti-diabetic potential (Ibraheem et al., 2020).
  • Fluorescent Chemosensor for Metal Ion Detection:

    • Research on pyrazoline-benzothiazole derivatives has led to the development of fluorescent chemosensors for detecting metal ions like Cu2+, Fe3+, and Fe2+ (Asiri et al., 2019).
  • Synthesis of Cyclooxygenase-2 Inhibitors:

    • Compounds similar to 5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole have been synthesized and evaluated as inhibitors of cyclooxygenase-2, an important target in anti-inflammatory therapy (Penning et al., 1997).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, it could interact with biological targets through hydrogen bonding or other intermolecular interactions due to the presence of the nitrogen atoms .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include investigating its potential uses, such as in the development of new pharmaceuticals or materials. Further studies could also explore its reactivity and properties in more detail .

properties

IUPAC Name

5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-8-9-4-2-3-5-11(9)15-12(8)10-6-7-13-14-10/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMJOLKNEVRTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384976
Record name 5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

577784-90-8
Record name 5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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